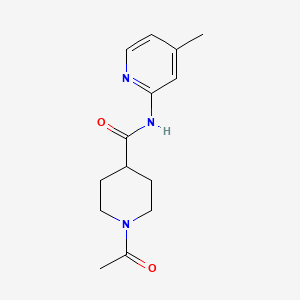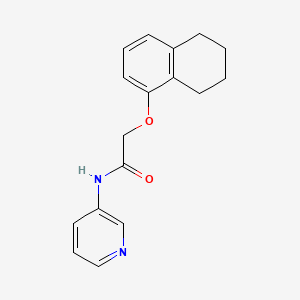![molecular formula C19H26N6O B5404770 N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPEU and is a member of the class of urea-containing kinase inhibitors. EPEU has shown promising results in preclinical studies as a potential treatment for various types of cancers, including breast, lung, and colon cancer.
作用機序
The mechanism of action of EPEU involves the inhibition of several key kinases that are involved in cancer cell growth and survival. By inhibiting these kinases, EPEU prevents the activation of downstream signaling pathways that are essential for cancer cell proliferation and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
EPEU has been shown to have several biochemical and physiological effects in preclinical models. The compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell growth and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. These effects have been observed in vitro and in vivo, indicating the potential of EPEU as a therapeutic agent for cancer.
実験室実験の利点と制限
One of the major advantages of EPEU for lab experiments is its specificity for certain kinases, which allows for targeted inhibition of cancer cell growth and survival. In addition, EPEU has been shown to have low toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of EPEU for lab experiments is its complex synthesis method, which requires expertise in organic chemistry and is typically carried out in a laboratory setting.
将来の方向性
There are several future directions for the research and development of EPEU. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. In addition, further preclinical studies are needed to evaluate the safety and efficacy of EPEU in animal models before clinical trials can be initiated. Another potential direction is the investigation of EPEU in combination with other therapeutic agents to enhance its anti-cancer activity. Overall, the potential of EPEU as a therapeutic agent for cancer warrants further investigation and development.
合成法
The synthesis of EPEU involves the reaction of 2-ethylphenyl isocyanate with 6-(1-pyrrolidinyl)-4-pyrimidinamine in the presence of an appropriate solvent and catalyst. The resulting intermediate is then treated with 2-bromoethylamine hydrobromide to yield the final product. The synthesis of EPEU is a complex process that requires expertise in organic chemistry and is typically carried out in a laboratory setting.
科学的研究の応用
EPEU has been extensively studied in preclinical models as a potential treatment for cancer. The compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell growth and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
特性
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-2-15-7-3-4-8-16(15)24-19(26)21-10-9-20-17-13-18(23-14-22-17)25-11-5-6-12-25/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,20,22,23)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLRQXQDMTWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(2-chloro-6-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5404705.png)
![N-{1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5404712.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)

![N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5404756.png)
![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)

